molecular formula C17H20N2 B12882784 4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline CAS No. 54968-02-4

4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline

Cat. No.: B12882784
CAS No.: 54968-02-4
M. Wt: 252.35 g/mol
InChI Key: XQQQXSWMYNJFIM-UHFFFAOYSA-N
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Description

4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline is a tertiary amine derivative featuring a benzyl-linked pyrrolidine substituent attached to an aniline core. Its structure combines aromatic and aliphatic amine moieties, which may influence its physicochemical properties and biological interactions.

Properties

CAS No.

54968-02-4

Molecular Formula

C17H20N2

Molecular Weight

252.35 g/mol

IUPAC Name

4-[(4-pyrrolidin-1-ylphenyl)methyl]aniline

InChI

InChI=1S/C17H20N2/c18-16-7-3-14(4-8-16)13-15-5-9-17(10-6-15)19-11-1-2-12-19/h3-10H,1-2,11-13,18H2

InChI Key

XQQQXSWMYNJFIM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CC3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Pyrrolidin-1-yl)benzyl)aniline typically involves the nucleophilic substitution reaction of 4-chlorobenzylamine with pyrrolidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction yields the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Aniline-Directed Electrophilic Aromatic Substitution

The primary aniline group directs electrophilic substitution at the para position of its aromatic ring. Reported reactions include:

Acylation

Reacts with acetyl chloride in the presence of AlCl<sub>3</sub> to form N-acetyl derivatives.

Diazotization

Forms diazonium salts under nitrosation (NaNO<sub>2</sub>/HCl), enabling coupling with phenols or aromatic amines to generate azo dyes.

Palladium-Catalyzed Cross-Couplings

The aniline group participates in Buchwald-Hartwig amination for C–N bond formation. For example:

4-[4-(Pyrrolidin-1-yl)phenyl]methylaniline+Aryl HalidePd(OAc)2,L7NaO-tBuDiarylamine Derivatives\text{4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline} + \text{Aryl Halide} \xrightarrow[\text{Pd(OAc)}_2, \text{L7}]{\text{NaO}\text{-}t\text{Bu}} \text{Diarylamine Derivatives}

Catalytic System :

  • Ligands: Bulky biarylphosphines (e.g., L7 ) or P–N ligands

  • Base: NaO-t-Bu

  • Yield: Typically 70–90% for diarylamines

Reductive Amination and Cyclization

The benzylamine moiety undergoes reductive amination with ketones (e.g., levulinic acid) under H<sub>2</sub>/metal catalysts (Ir, Pt) to form pyrrolidinones . Computational studies suggest a mechanism involving hydride transfer to an iminium intermediate :

4-[4-(Pyrrolidin-1-yl)phenyl]methylaniline+Levulinic AcidH2,Ir NPsMeOHOctahydro-dipyrroloquinoline\text{4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline} + \text{Levulinic Acid} \xrightarrow[\text{H}_2, \text{Ir NPs}]{\text{MeOH}} \text{Octahydro-dipyrroloquinoline}

Key Steps :

  • Iminium cation formation

  • Intramolecular Pictet-Spengler cyclization

Urea/Thiourea Formation

Reacts with isocyanates or isothiocyanates to form ureas/thioureas. For example :

4-[4-(Pyrrolidin-1-yl)phenyl]methylaniline+Phenyl IsocyanateCH2Cl2Et3N1-[4-(Substituted)phenyl]-3-phenylurea\text{4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline} + \text{Phenyl Isocyanate} \xrightarrow[\text{CH}_2\text{Cl}_2]{\text{Et}_3\text{N}} \text{1-[4-(Substituted)phenyl]-3-phenylurea}

Conditions :

  • Solvent: Dichloromethane

  • Base: Triethylamine

  • Yield: >80%

Mechanistic Insights

  • Cyclization Pathways : DFT calculations support a -H transfer mechanism in cyclizations, with activation barriers influenced by electron density on the aromatic ring .

  • Pd-Catalyzed Couplings : Bulky ligands (L7 ) suppress β-hydride elimination, favoring monoarylation .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to 4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit the growth of cancer cells resistant to certain chemotherapeutic agents. A high-throughput screening identified several compounds that selectively target these resistant cells, suggesting a potential application in cancer therapy .

Compound Target Cancer Type Mechanism of Action Reference
4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}anilinePhIP-resistant cellsInhibition of cell proliferation

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer’s. Research has indicated that similar compounds can modulate amyloid plaque formation, which is a hallmark of Alzheimer’s pathology. This suggests that 4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline may have therapeutic potential in treating or preventing Alzheimer’s disease .

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess antimicrobial properties against various bacterial strains. For example, certain Mannich base derivatives containing similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antibacterial activity .

Derivative Bacterial Strain Activity Level Reference
Mannich derivativeStaphylococcus aureusHigh
Mannich derivativeEscherichia coliModerate

Synthetic Applications

The synthesis of 4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline can be achieved through various methods including the Mannich reaction, which allows for the introduction of amine groups into aromatic systems. This synthetic versatility makes it a valuable intermediate for developing new pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Screening

A study focused on synthesizing a series of pyrrolidine-containing anilines and evaluating their efficacy against resistant cancer cell lines. The results indicated that specific modifications in the structure led to enhanced cytotoxicity compared to standard treatments .

Case Study 2: Neurodegeneration Research

In another investigation, researchers explored the impact of similar compounds on amyloid plaque formation in vitro. The findings suggested that these compounds could significantly reduce plaque accumulation, highlighting their potential as neuroprotective agents .

Mechanism of Action

The mechanism of action of 4-(4-(Pyrrolidin-1-yl)benzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ primarily in substituent groups, which significantly alter molecular weight, polarity, and solubility. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Solubility Profile
4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline C₁₇H₁₉N₃ Benzyl-pyrrolidine 265.35 Likely lipophilic (low polar solvents)
4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline C₁₁H₁₆N₂O₂S Sulfonyl-pyrrolidine 256.32 Soluble in DMSO, methanol, chloroform
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline C₁₁H₁₁F₃N₂ Trifluoromethyl, pyrrolidine 228.21 Moderate solubility in polar solvents
4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline C₁₂H₁₈N₂O₂S Piperidine sulfonyl 254.34 Soluble in DMSO, methanol

Key Observations:

  • Polarity : Sulfonyl-containing analogs (e.g., ) exhibit higher polarity due to the electronegative sulfonyl group, enhancing solubility in polar solvents like DMSO.
  • Steric Effects : Bulky substituents (e.g., benzyl in the target compound vs. methylpiperidine in ) may influence steric hindrance, altering binding affinity in biological systems.

Biological Activity

The compound 4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline , also known as pyridin-4-ylmethyl-(4-pyrrolidin-1-yl-phenyl)-amine, is a derivative of aniline that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline is C16H19N3C_{16}H_{19}N_3. Its structure includes a pyrrolidine ring attached to a phenyl group, which is further substituted by a methyl aniline moiety. This configuration is critical for its biological activity, particularly in terms of interactions with biological targets.

Synthesis

The synthesis of 4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline typically involves palladium-catalyzed cross-coupling reactions to form C–N bonds, which are essential for creating aniline derivatives. Such methods have been widely adopted due to their efficiency and ability to yield high-purity compounds .

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives similar to 4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline. For instance, a series of 4-anilinoquinolinylchalcone derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and Huh-7 (liver cancer). These compounds exhibited low cytotoxicity against normal lung cells (MRC-5), suggesting a favorable therapeutic window .

Table 1: Cytotoxicity Profile of Related Compounds

CompoundIC50 (MDA-MB-231)IC50 (MRC-5)
4a< 2.03 μM> 20 μM
5a< 2.00 μM> 25 μM

The mechanism of action involves the induction of apoptosis through ATP depletion and the activation of caspases in an ROS-dependent manner . This suggests that compounds like 4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline may share similar pathways.

Antimicrobial Activity

Compounds related to this class have also shown promising antimicrobial properties. The sulfonamide functional group, often present in similar structures, is noted for its low toxicity and effective biological activity against various pathogens .

Case Studies

A notable case study involved the evaluation of a series of pyrrolyl benzohydrazides that were synthesized and assessed for their biological activities. These compounds were found to exhibit significant cytotoxicity against human cancer cell lines while maintaining low toxicity towards normal cells, indicating their potential as therapeutic agents .

The biological activity of 4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline can be attributed to several mechanisms:

  • Inhibition of Kinases : Many aniline derivatives act as inhibitors of oncogenic kinases, which play crucial roles in cell proliferation and survival .
  • Apoptosis Induction : Activation of caspases leading to programmed cell death has been observed in studies involving similar compounds .
  • Antioxidant Activity : Some derivatives demonstrate antioxidant properties that may contribute to their overall therapeutic effects .

Q & A

Synthesis and Optimization

1.1 Basic: What are the established synthetic routes for 4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline, and what critical reaction parameters influence yield? Answer: The compound is typically synthesized via reductive amination or nucleophilic substitution. Key parameters include solvent choice (e.g., anhydrous CH₂Cl₂ for coupling reactions ), stoichiometric control of reagents (e.g., isocyanate-to-aniline ratios ), and reaction duration under reflux conditions . Purification often involves preparative HPLC or column chromatography, with yields impacted by intermediate stability and byproduct formation .

1.2 Advanced: How can computational methods predict optimal reaction pathways for derivatives of 4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline? Answer: Density Functional Theory (DFT) studies model transition states and intermediate stability to predict reaction feasibility. For example, applied DFT to analyze sulfonyl group interactions in a structurally related compound, which can guide solvent selection and catalyst design for benzyl-pyrrolidine bond formation .

Structural Characterization

2.1 Basic: Which spectroscopic and crystallographic techniques confirm the molecular structure of 4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline? Answer:

  • NMR (¹H/¹³C): Assigns aromatic protons (6.5–7.5 ppm) and pyrrolidine methylene groups (~2.5–3.5 ppm) .
  • FT-IR: Identifies N-H stretches (~3350 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
  • X-ray crystallography: Resolves bond angles and torsional conformations (e.g., reported a related compound’s crystal structure with CCDC-2100572) .

2.2 Advanced: How do Hirshfeld surface analyses enhance understanding of intermolecular interactions in crystalline forms? Answer: Hirshfeld surfaces quantify close contacts (e.g., H-bonding, π-π stacking) that stabilize crystal packing. used this method to reveal sulfonyl-oxygen interactions in a derivative, aiding polymorph prediction for improved crystallinity .

Stability and Solubility

3.1 Basic: What factors influence the solubility and storage stability of 4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline? Answer: Solubility is highest in polar aprotic solvents (DMSO, DMF) due to the amine and aromatic moieties. Stability is pH-dependent: protonation of the aniline group in acidic conditions reduces degradation. Storage at −20°C in inert atmospheres minimizes oxidation .

3.2 Advanced: How can forced degradation studies using HPLC-MS identify degradation pathways under stress conditions? Answer: Exposing the compound to heat, light, or pH extremes followed by HPLC-MS analysis detects degradation products. For example, ’s use of formic acid in mobile phases suggests methods to isolate and characterize hydrolyzed byproducts .

Pharmacological Activity

4.1 Basic: What in vitro assays are suitable for preliminary evaluation of biological activity? Answer:

  • Receptor binding assays: Estrogen receptor modulation (e.g., ’s ligand design for filovirus inhibitors) .
  • Cytotoxicity assays: MTT tests in cell lines to assess therapeutic windows .

4.2 Advanced: How can structure-activity relationship (SAR) studies improve target affinity? Answer: Systematic substitution at the benzyl or pyrrolidine groups (e.g., trifluoromethyl or halogen additions ) enhances binding. Molecular docking (as in ) predicts interactions with target proteins like viral polymerases .

Computational and Theoretical Studies

5.1 Basic: What role do molecular dynamics simulations play in studying conformational flexibility? Answer: Simulations track rotational freedom of the benzyl-pyrrolidine linkage, identifying energetically favorable conformers for docking. ’s DFT data on torsional barriers can parameterize such models .

5.2 Advanced: How can QSAR models prioritize derivatives for synthesis? Answer: Quantitative SAR models correlate electronic (e.g., Hammett σ) or steric descriptors with activity. For example, ’s SAR on pyrrolidine-ethoxy substituents can train models to predict antiviral efficacy .

Data Contradiction Resolution

6.1 Basic: How should researchers address discrepancies in reported synthetic yields? Answer: Compare reaction conditions (e.g., used CH₂Cl₂, while employed acetone/water mixtures ). Reproduce experiments with controlled purity of starting materials (HPLC ≥95%) and standardized workup protocols.

6.2 Advanced: What meta-analysis strategies reconcile conflicting biological data? Answer: Cross-validate assays (e.g., orthogonal fluorescence polarization and SPR for binding affinity) and standardize cell lines/passage numbers. ’s use of multiple filovirus strains highlights the need for consistent experimental models .

Analytical Method Development

7.1 Basic: What chromatographic methods quantify 4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline in complex mixtures? Answer: Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) is standard. ’s exact mass data (234.0681 g/mol) supports LC-MS validation .

7.2 Advanced: How does high-resolution mass spectrometry (HRMS) resolve isobaric impurities? Answer: HRMS distinguishes compounds with identical nominal mass but varying exact mass (e.g., differentiating isotopic patterns of chlorine vs. sulfur substituents ).

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